1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride
Overview
Description
1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride typically involves the condensation of o-phenylenediamine with an aromatic aldehyde, followed by ring closure to form the benzimidazole core . Common synthetic routes include:
Debus-Radziszewski synthesis: Involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate.
Wallach synthesis: Utilizes the dehydrogenation of imidazolines.
From alpha halo-ketones: Involves the reaction of o-phenylenediamine with alpha halo-ketones.
Marckwald synthesis: Uses amino nitrile as a starting material.
Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzimidazole derivatives .
Scientific Research Applications
1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating parasitic infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with proteins and enzymes, inhibiting their function and leading to various biological effects . For example, the compound may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-[2-(1H-imidazol-1-yl)phenyl]methanamine: Shares a similar structure but with an imidazole ring instead of a benzimidazole ring.
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride: Contains a methyl group on the benzimidazole ring, which may alter its chemical properties and biological activity.
1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride: Features a methoxy group, which can affect its solubility and reactivity.
Properties
IUPAC Name |
[2-(benzimidazol-1-yl)phenyl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.ClH/c15-9-11-5-1-3-7-13(11)17-10-16-12-6-2-4-8-14(12)17;/h1-8,10H,9,15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMXASPCTYQXQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=NC3=CC=CC=C32.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431965-51-3 | |
Record name | Benzenemethanamine, 2-(1H-benzimidazol-1-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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